molecular formula C12H13NO2 B1422666 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile CAS No. 757962-43-9

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B1422666
CAS No.: 757962-43-9
M. Wt: 203.24 g/mol
InChI Key: OKTPCKVVDSYWLW-SNAWJCMRSA-N
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Description

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Properties

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile and its derivatives are synthesized and analyzed for their chemical structures and properties. For instance, studies have explored the synthesis of related compounds through methods like the Wittig reaction and characterized their E,Z-isomers, highlighting their stereochemical features and potential for yielding diverse molecular structures (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018). Crystal structure analysis of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals the significance of nonhydrogen bonding interactions, such as N⋯π and O⋯π, in defining their molecular assembly and structural stability (Zhang, Wu, & Zhang, 2011).

Nonlinear Optical Properties

Research has delved into the nonlinear optical properties of chalcone derivatives related to this compound. For instance, studies have employed techniques like Z-scan and density functional theory to investigate the nonlinear optical behavior and the electronic structure of novel chalcone derivatives, underscoring their potential in optical applications (Mathew, Salian, Joe, & Narayana, 2019). Additionally, vibrational spectral studies on related compounds, such as methyl 3-(4-methoxyphenyl)prop-2-enoate, provide insights into their molecular geometry and electronic interactions, indicative of their nonlinear optical efficiency (Sajan, Binoy, Joe, Jayakumar, & Zaleski, 2005).

Properties

IUPAC Name

(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTPCKVVDSYWLW-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.